molecular formula C20H24N4O3 B4139394 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline

Cat. No. B4139394
M. Wt: 368.4 g/mol
InChI Key: FHNORKHYCJVPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, also known as ENB-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine family and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to have potent anti-cancer activity in vitro and in vivo, and may be a promising candidate for further drug development.
Another area of interest is in the study of the central nervous system. 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to have anxiolytic and antidepressant-like effects in animal models, and may be a useful tool for studying the underlying mechanisms of these conditions.

Mechanism of Action

The exact mechanism of action of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways. 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to inhibit the activity of protein kinase C, which is involved in a variety of cellular processes including cell proliferation and differentiation. 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has also been shown to inhibit the activity of the mitogen-activated protein kinase pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has a variety of biochemical and physiological effects. In addition to its anti-cancer and anxiolytic effects, 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has also been shown to have anti-inflammatory and antioxidant properties. 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline also has potent biological activity, making it a useful tool for studying a variety of biological processes.
One limitation of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is that it has not been extensively studied in humans, and its safety and toxicity profile are not well understood. Additionally, 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to determine the safety and efficacy of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline in humans, and to identify potential drug targets and mechanisms of action.
Another area of interest is in the study of the central nervous system. Further studies are needed to determine the underlying mechanisms of 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline's anxiolytic and antidepressant-like effects, and to determine its potential usefulness in the treatment of these conditions.
Overall, 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is a promising compound with a variety of potential scientific research applications. Further studies are needed to fully understand its mechanisms of action and to determine its potential usefulness in drug development and other areas of research.

properties

IUPAC Name

(4-ethylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-15-4-6-16(7-5-15)20(25)23-12-10-22(11-13-23)17-8-9-19(24(26)27)18(14-17)21-2/h4-9,14,21H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNORKHYCJVPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl){4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.